molecular formula C15H10ClNO B6357819 3-((4-Chlorophenyl)amino)inden-1-one CAS No. 24735-09-9

3-((4-Chlorophenyl)amino)inden-1-one

Cat. No.: B6357819
CAS No.: 24735-09-9
M. Wt: 255.70 g/mol
InChI Key: LSPCXNUBYPNAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)amino)inden-1-one is a substituted indenone derivative featuring a 4-chlorophenylamino group at the 3-position of the indenone core.

Properties

IUPAC Name

3-(4-chloroanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-10-5-7-11(8-6-10)17-14-9-15(18)13-4-2-1-3-12(13)14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPCXNUBYPNAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-Chlorophenyl)amino)inden-1-one involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-chloroaniline with indanone under specific conditions to form the desired compound . The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .

Chemical Reactions Analysis

3-((4-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-((4-Chlorophenyl)amino)inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This modulation can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter the properties of indenone derivatives. Key examples include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight XLogP3 Notable Properties
3-((4-Chlorophenyl)amino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one 3: 4-Cl-C₆H₄-NH; 2: 3,4-(OCH₃)₂-C₆H₃ Chloro, methoxy, amino ~435 (estimated) ~3.8 Enhanced solubility due to methoxy groups; moderate lipophilicity
3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one 3: 4-Ac-C₆H₄-NH; 2: C₆H₅ Acetyl, phenyl, amino 339.4 4.5 High lipophilicity; potential for π-π stacking due to phenyl group
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-inden-1-one 3: Di-t-Bu-OH-C₆H₂; 2: CF₃-C₆H₄ Hydroxyl, trifluoromethyl ~520 (estimated) ~6.2 Extreme lipophilicity; steric hindrance from tert-butyl groups

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) increase lipophilicity (higher XLogP3) and may reduce solubility in polar solvents.
  • Electron-donating groups (e.g., -OCH₃) improve solubility but may decrease metabolic stability .
  • Bulkier substituents (e.g., tert-butyl) introduce steric effects that can hinder molecular interactions or crystallization .

Reactivity Trends :

  • Chloro and trifluoromethyl groups enhance electrophilic character, favoring reactions at the indenone carbonyl or amino sites .
  • Methoxy groups can activate adjacent positions for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.